molecular formula C17H25NO5 B056130 Antibiotic S 632-B1 CAS No. 121995-32-2

Antibiotic S 632-B1

Cat. No.: B056130
CAS No.: 121995-32-2
M. Wt: 323.4 g/mol
InChI Key: JEIOGENOOQCFDS-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotiflorin can be synthesized through the glycosylation of kaempferol with rutinose. The reaction typically involves the use of glycosyl donors and acceptors under specific conditions to achieve the desired glycosidic linkage .

Industrial Production Methods: Industrial production of nicotiflorin often involves extraction from plant sources. For example, it can be extracted from the flowers of Carthamus tinctorius using ethanol as a solvent. The extraction process is followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate nicotiflorin in its pure form .

Chemical Reactions Analysis

Types of Reactions: Nicotiflorin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Nicotiflorin: Nicotiflorin is unique due to its specific glycosidic linkage and the combination of kaempferol and rutinose. This unique structure contributes to its distinct pharmacological profile and makes it a valuable compound for various therapeutic applications .

Properties

CAS No.

121995-32-2

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

4-[(Z)-2-hydroxy-5-methyl-7-(3-methyloxiran-2-yl)-4-oxooct-6-enyl]piperidine-2,6-dione

InChI

InChI=1S/C17H25NO5/c1-9(4-10(2)17-11(3)23-17)14(20)8-13(19)5-12-6-15(21)18-16(22)7-12/h4,9,11-13,17,19H,5-8H2,1-3H3,(H,18,21,22)/b10-4-

InChI Key

JEIOGENOOQCFDS-WMZJFQQLSA-N

SMILES

CC1C(O1)C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C

Isomeric SMILES

CC1C(O1)/C(=C\C(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)/C

Canonical SMILES

CC1C(O1)C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C

Synonyms

antibiotic S 632-B1
antibiotic S 632-B2
S-632-B(1)
S-632-B(2)
S632-B1
S632-B2

Origin of Product

United States

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